molecular formula C18H22Cl2N4O2S B298758 N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No. B298758
M. Wt: 429.4 g/mol
InChI Key: XXBBKRHBISCKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide, also known as DCTA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. In

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have anticancer properties and has been studied in vitro and in vivo for its potential use as a chemotherapeutic agent. Additionally, N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes involved in cellular processes. Specifically, N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain its potential use as a chemotherapeutic agent.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide in lab experiments is its specificity. N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to selectively inhibit topoisomerase II, making it a useful tool for studying the role of this enzyme in cellular processes. However, one limitation of using N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide is its potential toxicity. N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to have cytotoxic effects on both cancer and non-cancer cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. One area of interest is in the development of new chemotherapeutic agents based on the structure of N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and toxicity of N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide in vivo, which will be critical for its potential use in clinical settings.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide, or N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide, is a chemical compound that has been widely studied for its potential use in scientific research. N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. While there are advantages and limitations to using N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide in lab experiments, there are many potential future directions for its study, including the development of new chemotherapeutic agents and further exploration of its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide is synthesized using a method that involves the reaction of 3,4-dichloroaniline with 2-heptanone to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. The synthesis method has been optimized over time to produce high yields of pure N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide.

properties

Product Name

N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

Molecular Formula

C18H22Cl2N4O2S

Molecular Weight

429.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H22Cl2N4O2S/c1-3-5-11(6-4-2)23-24-18-22-17(26)15(27-18)10-16(25)21-12-7-8-13(19)14(20)9-12/h7-9,15H,3-6,10H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

XXBBKRHBISCKSK-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)CCC

SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)CCC

Canonical SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.